6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine
Overview
Description
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Sigma Receptor Binding and Antiproliferative Activity
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine derivatives have been studied for their binding affinity and selectivity at sigma receptors. Specifically, certain derivatives have shown potent ligand activity at the sigma(1) receptor, with one derivative exhibiting a Ki value of 0.030 nM, indicating a high level of potency. These compounds have also demonstrated antiproliferative activity in rat C6 glioma cells, suggesting potential applications in tumor research and therapy (Berardi et al., 2005).
Internal Conversion in Fluorescence Studies
Research on methoxy derivatives of 1-(dimethylamino)naphthalene, including 6-methoxy variants, has revealed insights into fast internal conversion processes in these compounds. This has implications for understanding the electronic structures of excited states in these molecules, which is relevant in the field of fluorescence and photochemistry (Takehira et al., 2005).
Interaction with Bovine Serum Albumin (BSA)
Studies have also investigated the interaction of certain derivatives, including 6-methoxy-naphthalene compounds, with Bovine Serum Albumin (BSA). This research is essential for understanding the binding dynamics and potential biological interactions of these compounds (Ghosh et al., 2016).
Weak Intermolecular Interactions
Research into barbituric acid derivatives has highlighted the presence of weak intermolecular interactions, including π–π stacking and hydrogen bonding, in 6-methoxy-naphthalene containing compounds. This research contributes to the broader understanding of molecular interactions in organic chemistry (Khrustalev et al., 2008).
Quantum Mechanic Calculations
Ab initio quantum mechanic calculations on 6-methoxy substituted naphthalene derivatives, including their analgesic activities and potential as nitric oxide donors, have been performed. This research contributes to the development of new pharmaceutical compounds with enhanced properties (Abachi et al., 2010).
Synthesis and Optical Properties
The synthesis and study of the optical properties of certain 6-methoxy-naphthalene derivatives have been conducted, particularly in the context of developing fluorescent probes for applications such as molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Mechanism of Action
Target of Action
The primary target of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine is the serotonin transporter (SERT) . This protein plays a crucial role in the reuptake of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.
Mode of Action
This compound interacts with its target by inhibiting the high-affinity uptake of serotonin . This inhibition occurs in a competitive manner, meaning the compound competes with serotonin for binding to the SERT .
Biochemical Pathways
By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft . This leads to prolonged activation of serotonin receptors on the postsynaptic neuron, enhancing serotonergic neurotransmission .
Result of Action
The increased serotonergic activity resulting from the action of this compound could have various effects at the cellular and molecular level. For instance, it has been shown to increase the potassium-evoked release of serotonin from the retina .
Biochemical Analysis
Biochemical Properties
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between this compound and MAO can influence the levels of neurotransmitters in the brain, potentially affecting mood and behavior .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the cAMP signaling pathway, which plays a crucial role in regulating cellular responses to hormones and other extracellular signals . Additionally, this compound can alter the expression of genes involved in neurotransmitter synthesis and degradation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to MAO, inhibiting its activity and leading to increased levels of monoamines in the brain . This inhibition can result in enhanced neurotransmission and altered mood states. Furthermore, this compound can modulate the activity of other enzymes involved in neurotransmitter metabolism, such as catechol-O-methyltransferase (COMT) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance neurotransmission and improve mood . At high doses, it can exhibit toxic or adverse effects, such as neurotoxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity .
Properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASIYUSITZITPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CC2)N)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274652 | |
Record name | 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81861-30-5 | |
Record name | 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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